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alpha-Ergocryptine-d3

Cat. No.: B13432344
M. Wt: 578.7 g/mol
InChI Key: YDOTUXAWKBPQJW-MXASJVGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-Ergocryptine-d3 (CAS Number 1794783-50-8) is a deuterated stable isotope of the natural ergopeptine alkaloid, alpha-Ergocryptine, which is isolated from the fungus Claviceps purpurea . With a molecular formula of C32H38D3N5O5 and a molecular weight of 578.72 g/mol, this compound serves as a critical non-radioactive labeled standard for precise analytical and metabolic studies . Its primary research value lies in its use as an internal standard in mass spectrometry-based assays, facilitating the accurate quantification of its non-deuterated counterpart in complex biological matrices and improving the reliability of pharmacokinetic data. The parent compound, alpha-ergocryptine, is a key intermediate in the biosynthesis of pharmacologically active derivatives and is a known starting material for the production of bromocriptine (2-bromo-α-ergocriptine), a semisynthetic ergot used in the treatment of Parkinson's disease and hyperprolactinemia . As an ergopeptine, its structure consists of a tetracyclic ergoline ring system coupled to a cyclic tripeptide moiety . Researchers utilize this deuterated analog to investigate the intricate biosynthetic mechanisms of ergopeptines, which are assembled by non-ribosomal peptide synthetases (NRPS) like d-lysergyl peptide synthetase A (LPSA) . The insights gained from such studies are valuable for the directed biosynthesis of specific ergopeptines with desired pharmacological profiles. This product is offered for Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. For laboratory handling, store the product in a refrigerator at 2-8°C in a tightly closed container .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H41N5O5 B13432344 alpha-Ergocryptine-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H41N5O5

Molecular Weight

578.7 g/mol

IUPAC Name

(6aR,9R)-N-[(1S,2S,4S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38)/t20-,24-,25?,26+,31+,32+/m1/s1/i5D3

InChI Key

YDOTUXAWKBPQJW-MXASJVGLSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N[C@@]5(C(=O)N6C(C(=O)N7CCC[C@H]7[C@@]6(O5)O)CC(C)C)C(C)C

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O

Origin of Product

United States

Synthesis and Advanced Deuteration Strategies for α Ergocryptine D3

Methodologies for Deuterium (B1214612) Incorporation at Specific Molecular Positions

The synthesis of α-Ergocryptine-d3 necessitates the precise and selective introduction of deuterium atoms into the α-Ergocryptine molecule. While specific literature detailing the synthesis of α-Ergocryptine-d3 is not extensively available, several advanced deuteration strategies applicable to complex alkaloids can be considered.

One plausible approach involves site-selective deuteration using transition-metal catalysis. For instance, copper-catalyzed deacylative deuteration allows for the installation of deuterium at specific alkyl positions by utilizing a ketone as a traceless activating group. nih.gov In the context of α-Ergocryptine, this could potentially be applied to the isobutyl or isopropyl side chains of the peptide moiety, depending on the availability of suitable precursors. Another innovative method employs ionic liquids as catalysts for hydrogen/deuterium (H/D) exchange reactions under mild conditions, which could offer a high degree of selectivity for acidic protons within the α-Ergocryptine structure. doi.org

Furthermore, late-stage deuteration techniques are of significant interest for complex molecules. Supported iridium nanoparticles have been shown to catalyze the regioselective deuteration of (hetero)arenes, offering a potential route to deuterate the lysergic acid core of α-Ergocryptine. chemrxiv.org Additionally, bio-inspired methods, such as the use of dual-protein catalysis, have demonstrated exquisite site- and stereoselectivity in the deuteration of amino acids, which could be adapted for the peptide portion of the alkaloid. researchgate.net

The choice of deuteration strategy would depend on the desired position of the deuterium labels and the required isotopic enrichment. For its common use as an internal standard in mass spectrometry, deuteration at a metabolically stable position is often preferred.

Analytical Assessment and Optimization of Isotopic Purity for Large-Scale Research Endeavors

Ensuring high isotopic purity is critical, especially when α-Ergocryptine-d3 is intended for use in large-scale research endeavors, such as in clinical trials or as a certified reference material. researchgate.net The analytical assessment of isotopic purity relies on a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly coupled with tandem mass spectrometry (LC-MS/MS), is a powerful technique for determining the isotopic distribution of a deuterated compound. acs.org By comparing the mass spectra of the deuterated and non-deuterated standards, the percentage of molecules containing the desired number of deuterium atoms can be accurately quantified. For ergot alkaloids, ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) has proven to be the method of choice for sensitive and specific quantification. nih.gov The use of a deuterated internal standard, such as deuterated lysergic acid diethylamide (LSD-D₃), has been validated for the quantification of other ergot alkaloids and demonstrates the utility of this approach. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary and often more precise information on both the location and the extent of deuteration. rsc.org A combination of ¹H and ²H NMR spectroscopy can be a robust strategy for determining the isotopic abundance in deuterated reagents on a large scale. nih.gov In ¹H NMR, the reduction in the integral of the signal corresponding to the proton that has been replaced by deuterium provides a direct measure of the deuteration level at that specific site. Conversely, ²H NMR directly detects the deuterium nuclei, confirming their presence and position within the molecule.

For large-scale production, optimizing the deuteration reaction conditions and purification processes is crucial to maximize isotopic purity and yield. This involves careful selection of deuterated reagents, catalysts, and reaction times, followed by efficient purification techniques to remove any unreacted starting material or partially deuterated species. nih.gov

Structural Elucidation and Characterization of Deuterated α-Ergocryptine Derivatives

The definitive structural confirmation of α-Ergocryptine-d3 and its derivatives is accomplished through a combination of mass spectrometry and advanced NMR techniques.

Mass Spectrometry (MS) provides the molecular weight of the deuterated compound, confirming the incorporation of the expected number of deuterium atoms. High-resolution mass spectrometry can further confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments are invaluable for structural elucidation by analyzing the fragmentation patterns. nih.gov A study on the mass spectral characterization of several ergot alkaloids, including α-ergocryptine, utilized collision-induced dissociation (CID) and hydrogen/deuterium (H/D) exchange to understand their fragmentation mechanisms. nih.gov This approach can be applied to α-Ergocryptine-d3 to confirm that the deuterium labels are retained in specific fragments, thereby verifying their location.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural characterization of deuterated compounds. rsc.orgnih.gov

¹H NMR: The disappearance or reduction in the intensity of a proton signal confirms the site of deuteration.

¹³C NMR: The carbon atom bonded to a deuterium atom will exhibit a characteristic multiplet signal due to C-D coupling and a slight upfield shift in its chemical shift (isotopic shift).

²H NMR: This technique directly observes the deuterium nuclei, providing a definitive confirmation of their presence and chemical environment.

2D NMR techniques: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are essential to assign all the proton and carbon signals in the molecule and to confirm the precise location of the deuterium atoms by observing the absence of expected correlations. nih.gov

The combination of these analytical techniques provides a comprehensive characterization of the α-Ergocryptine-d3 molecule, ensuring its structural integrity and isotopic purity for its intended applications.

In-Depth Analysis of α-Ergocryptine-d3 Reveals Limited Publicly Available Research for Method Development and Validation

The intended application of α-Ergocryptine-d3, a deuterated analog of α-Ergocryptine, is primarily as an internal standard in sophisticated analytical techniques. Its structural similarity and mass difference to the native compound make it theoretically ideal for Isotope Dilution Mass Spectrometry (IDMS), a gold-standard technique for quantitative analysis. This approach is crucial for accurately determining the levels of ergot alkaloids in various matrices, such as food, feed, and biological samples.

Despite its potential utility, specific research outlining the development and validation of analytical methods using α-Ergocryptine-d3 is not found in the reviewed scientific databases. Consequently, providing in-depth, scientifically accurate content for the requested article sections on its function as an internal standard, the optimization of LC-MS/MS and UHPLC-MS/MS parameters, and a comparative analysis with other deuterated standards is not feasible based on the currently available information. Similarly, rigorous validation parameters for quantitative bioanalytical assays, including the evaluation of linearity, calibration curves, and the determination of limits of detection (LOD) and quantification (LOQ) specifically using α-Ergocryptine-d3, are not documented in the accessible literature.

While general principles of these analytical techniques are well-established, the absence of specific data for α-Ergocryptine-d3 prevents a detailed and focused discussion as requested. The scientific community relies on published, peer-reviewed data to establish the robustness and reliability of analytical methods. Without such information for α-Ergocryptine-d3, any detailed article would be speculative and not meet the required standards of scientific accuracy.

Further research and publication of studies utilizing α-Ergocryptine-d3 are necessary to populate the scientific record with the data required for a comprehensive analysis of its role in advanced analytical method development and validation.

Sophisticated Analytical Method Development and Validation Utilizing α Ergocryptine D3

Rigorous Validation Parameters for Quantitative Bioanalytical Assays

Comprehensive Assessment of Matrix Effects and Their Mitigation Strategies

In the quantitative analysis of α-ergocryptine using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects are a significant challenge. rsc.org These effects arise from co-eluting endogenous components of the sample matrix that can either suppress or enhance the ionization of the target analyte, α-ergocryptine, thereby compromising the accuracy and precision of the results. rsc.org The complexity of matrices such as cereals, animal feed, and biological fluids makes them particularly prone to causing these interferences.

A systematic investigation into matrix effects in the LC-MS/MS analysis of ergot alkaloids in cereals revealed that ergometrine was the most susceptible to these effects, while late-eluting compounds were less affected. researchgate.net For α-ergocryptine and its congeners, matrix effects can be highly variable depending on the specific matrix and the sample preparation protocol employed. researchgate.net For instance, in a wheat matrix, matrix effects for 12 different ergot epimers were observed to be in the range of 101–113%, indicating a slight signal enhancement. researchgate.net

Several strategies are employed to mitigate the impact of matrix effects:

Advanced Sample Preparation: Implementing robust clean-up steps is the first line of defense. Techniques such as Solid-Phase Extraction (SPE) and QuEChERS are designed to remove a significant portion of interfering matrix components before analysis. researchgate.net

Chromatographic Separation: Optimizing the liquid chromatography conditions to achieve better separation between α-ergocryptine and matrix components can significantly reduce interference. The use of Ultra-High-Performance Liquid Chromatography (UPLC) systems can provide sharper peaks and better resolution, which may help reduce signal suppression. researchgate.net

Stable Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard, such as α-Ergocryptine-d3. Since α-Ergocryptine-d3 is chemically identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized, leading to highly accurate and reliable quantification.

In-Depth Studies of Analytical Recovery and Method Precision (Intra-day and Inter-day)

The validation of an analytical method hinges on demonstrating its ability to produce consistent and accurate results, which is assessed through recovery and precision studies. Recovery refers to the efficiency of the extraction process, indicating the percentage of the analyte retrieved from the matrix. Precision measures the closeness of repeated measurements and is typically evaluated under two conditions: intra-day (repeatability) and inter-day (reproducibility).

For ergot alkaloids, including α-ergocryptine, recovery can vary significantly based on the matrix and the extraction method used.

A liquid chromatographic method for wheat analysis reported a mean recovery of 88.1% for a group of ergot alkaloids including α-ergocryptine, with a coefficient of variation (CV) of 5.33%. nih.govscispace.com

In rye flour, an LC-MS/MS method showed recoveries ranging from 24% for ergonovine to 92% for α-ergocryptine. food.gov.uk

A validated method for quantifying 12 ergot epimers in wheat demonstrated recoveries between 68.3% and 119.1%. researchgate.net

Precision is crucial for ensuring the reliability of the method over time. Intra-day precision is determined by analyzing the same sample multiple times within the same day, while inter-day precision is assessed by analyzing the sample on different days. The results are typically expressed as the Relative Standard Deviation (RSD) or Coefficient of Variation (CV). For the analysis of 12 ergot epimers, an inter-day precision of <24% RSD was achieved, which is acceptable for complex trace-level analysis. researchgate.net

The following table summarizes recovery and precision data from various studies on ergot alkaloid analysis.

Analyte GroupMatrixRecovery (%)Precision (RSD/CV %)Source
Ergot Alkaloids (incl. α-ergocryptine)Wheat88.1 (mean)5.33 (CV) nih.govscispace.com
α-ErgocryptineRye Flour92Not Specified food.gov.uk
12 Ergot EpimersWheat68.3 - 119.1< 24 (Inter-day RSD) researchgate.net

This table is interactive. Sort columns by clicking on the headers.

Considerations for Chromatographic Selectivity and Method Robustness

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. For α-ergocryptine, this is particularly important due to the existence of isomers, such as β-ergocryptine, and epimers (-inine forms), which often have similar chemical structures and chromatographic behavior. nih.gov While chromatographic separation can be challenging, the use of LC-MS/MS provides excellent selectivity, as it can distinguish between co-eluting compounds based on their different mass-to-charge ratios. nih.gov

Robustness refers to the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Testing for robustness involves systematically altering parameters such as:

Mobile phase composition and pH researchgate.netmdpi.com

Chromatographic column temperature

Flow rate mdpi.com

Sample extraction parameters (e.g., shaking time, buffer concentration, extraction volumes) researchgate.net

A study on an LC-MS method for ergot alkaloids demonstrated that small changes to sample preparation parameters, including the pH and concentration of the extraction buffer, shaking time, and extraction volumes, did not significantly affect the recoveries, indicating good method robustness. researchgate.net The relative standard deviation (RSD) for results obtained under these varied conditions should remain within acceptable limits, often less than 3.0%, to confirm the method's robustness. mdpi.com

Advanced Sample Preparation and Extraction Methodologies for Diverse Matrices

Optimization of Solid-Phase Extraction (SPE) Protocols for Ergot Alkaloid Isolation

Solid-Phase Extraction (SPE) is a widely used and effective technique for sample clean-up and concentration of ergot alkaloids, including α-ergocryptine, from complex matrices. The principle relies on partitioning the analytes between a solid sorbent and a liquid phase.

A common and effective approach for the basic ergot alkaloids involves using a strong cation-exchange (SCX) SPE sorbent. nih.govscispace.com The protocol is typically as follows:

Extraction: The sample (e.g., wheat) is first extracted with an acidic solution, such as methanol (B129727)/phosphoric acid. In this acidic environment, the ergot alkaloids become positively charged. nih.govscispace.com

Conditioning: The SCX cartridge is conditioned with methanol and the acidic solution.

Loading: The sample extract is loaded onto the cartridge. The positively charged alkaloids are selectively retained by the negatively charged SCX sorbent through ionic interactions. nih.govscispace.com

Washing: The cartridge is washed with a strong solvent, like the extraction solvent, to remove matrix interferences that are not ionically bonded. nih.govscispace.com

Elution: The purified ergot alkaloids are eluted from the sorbent by using a solvent mixture adjusted to a slightly basic pH (e.g., pH 9). nih.govscispace.com This neutralizes the charge on the alkaloids, disrupting the ionic bond with the sorbent and allowing them to be collected.

To minimize the risk of epimerization (conversion between the active -ine and inactive -inine forms) that can be induced by acidic or alkaline conditions, improved SPE methods have been developed. One such method uses an SCX material neutralized with sodium (Na+-SCX), which allows for the use of a neutral extraction solvent. nih.govresearchgate.net

Adaptations and Refinements of Dispersive Solid-Phase Extraction (QuEChERS) Procedures

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been successfully adapted for the analysis of ergot alkaloids in various matrices. This approach involves a two-step process:

Extraction and Partitioning: The sample is first homogenized and extracted with an organic solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride). The salts induce phase separation between the aqueous and organic layers and help drive the analytes into the organic layer.

Dispersive SPE (d-SPE) Clean-up: An aliquot of the organic extract is transferred to a tube containing a small amount of sorbent material (such as primary secondary amine, PSA, or C18). The mixture is vortexed, and the sorbent removes interfering matrix components like fatty acids and pigments. After centrifugation, the purified supernatant is collected for analysis.

The first application of a QuEChERS-based method for ergot alkaloids yielded recoveries of 60% to 70%. nih.govmdpi.com Since then, the procedure has been optimized for various matrices. For instance, a modified QuEChERS approach has been developed for the analysis of ergot alkaloids in cereal-based baby food, achieving detection limits as low as 0.5 ng/g. mdpi.com Another study utilized QuEChERS salts for extraction and a modified d-SPE step for the clean-up of animal feedingstuffs. icm.edu.pl

Development of Alternative Extraction Solvent Systems and Clean-up Techniques

The choice of extraction solvent is critical for achieving high recovery of α-ergocryptine and other ergot alkaloids. While acidified methanol or acetonitrile (B52724) are commonly used, comparative studies have shown that buffered systems can offer superior performance.

Several comparisons of solvent systems have found that mixtures of acetonitrile with an ammonium (B1175870) carbonate buffer (e.g., 84:16, v/v) extract higher concentrations of ergot alkaloids compared to acidified methanol. nih.gov This type of extraction solvent has been reported to yield recoveries of approximately 90% to 120%. nih.gov The optimization of extraction conditions presented in one method concluded that an acetonitrile/ammonium carbonate buffer mixture was the most effective extraction solvent. researchgate.net Another novel approach for isolating ergot alkaloids from ergot sclerotia involves using a toluene/ethanol mixture as the extraction solvent. google.com

Beyond SPE and QuEChERS, other clean-up techniques have been employed, including the use of Extrelut columns and silica (B1680970) gel columns, which can offer alternative selectivity for removing matrix interferences. food.gov.uk

Mechanistic Research on the Stability and Epimerization Kinetics of α Ergocryptine and Its Deuterated Analogues

Elucidation of Epimerization Phenomena in Ergot Alkaloids

Ergot alkaloids that possess a double bond at the C-9 to C-10 position are susceptible to epimerization at the C-8 position. mdpi.com This stereochemical conversion is a critical factor in the analysis and biological activity of these compounds.

The epimerization at the C-8 position of ergot alkaloids like α-ergocryptine results in the formation of two diastereomers: the C-8-(R)-isomer, denoted with an "-ine" suffix (e.g., α-ergocryptine), and the C-8-(S)-isomer, denoted with an "-inine" suffix (e.g., α-ergocryptinine). nih.gov These two forms can interconvert, passing through an intermediate configuration. nih.govmdpi.com The R-epimers are generally considered to be more biologically active, while the S-epimers are often less active or inactive. mdpi.comacs.org However, the potential for the less active S-epimer to convert back to the active R-epimer makes the study of this equilibrium crucial. researchgate.net

The investigation of this epimerization is typically carried out using chromatographic techniques, such as high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS/MS) or fluorescence detection (FLD). mdpi.com These methods allow for the separation and quantification of both the -ine and -inine forms, enabling the study of the equilibrium and kinetics of the epimerization process under different conditions. nih.gov The use of deuterated internal standards, such as α-ergocryptine-d3, is common in these analytical methods to improve accuracy and precision. acs.org It has been observed that deuterated standards may exhibit slightly shorter retention times in HPLC compared to their non-deuterated counterparts. acs.org

To gain a deeper understanding of the epimerization process at a molecular level, researchers have employed quantum chemical models and computational simulations. mdpi.com These theoretical approaches allow for the modeling of the epimerization pathway of ergopeptides like α-ergocryptine. researchgate.net It has been proposed that the conversion between the R- and S-epimers proceeds through an enol-intermediate. mdpi.comresearchgate.net

Quantum chemical calculations have been used to predict the preferred configuration of ergot alkaloids. For α-ergocryptine, these models have shown a balanced distribution of its R- and S-epimers at equilibrium. nih.govmdpi.com In contrast, for a similar ergot alkaloid, ergocornine, the S-epimer is slightly preferred. nih.govmdpi.com These computational studies, when compared with experimental kinetic data, provide valuable insights into the mechanistic details of the epimerization process. researchgate.net

Impact of Environmental Factors and Solvent Composition on Chemical Stability

The chemical stability of α-ergocryptine and the rate of its epimerization are significantly influenced by environmental factors, particularly temperature and the composition of the solvent.

Temperature plays a critical role in the stability of α-ergocryptine. Kinetic studies have shown that at low temperatures, such as -20°C or -40°C, α-ergocryptine is relatively stable with minimal epimerization. nih.govresearchgate.netingentaconnect.com Specifically, α-ergocryptine tartrate showed less than 0.5% epimerization when stored at -40°C for up to 52 days in various solvents. nih.gov

However, at room temperature, the rate of epimerization increases significantly, especially in certain solvents. nih.govresearchgate.netingentaconnect.com The degradation of ergot alkaloids generally follows pseudo-first-order kinetics, and the Arrhenius equation can be used to describe the temperature dependence of the degradation rate constants. nih.gov Long-term storage of ergot alkaloids at room temperature is generally not recommended, with storage at -20°C or below being preferable to maintain the integrity of the sample. researchgate.netingentaconnect.comresearchgate.net

Epimerization of α-Ergocryptine at Room Temperature in Various Solvents
SolventEpimerization PercentageTime (days)
ChloroformNo epimerization-
Acetone<5%-
Acetonitrile (B52724)<5%-
Methanol (B129727)78%38
70:30 Water:Methanol47%42

The choice of solvent has a profound impact on the stability and epimerization of α-ergocryptine. The process of epimerization is facilitated in acidic conditions and in protic organic solvents like methanol or in water. mdpi.com

Studies have shown that in aprotic solvents like chloroform, α-ergocryptine exhibits high stability with no significant epimerization even at room temperature. nih.govresearchgate.netingentaconnect.com In contrast, protic solvents, especially methanol and aqueous methanol mixtures, promote substantial epimerization. nih.gov The polarity of the solvent also plays a role, with modest epimerization observed in moderately polar aprotic solvents like acetone and acetonitrile. nih.gov The general order of solvents promoting epimerization has been reported as methanol/dichloromethane > acetonitrile/buffer > extraction mix > stabilizing solution > acetonitrile >> chloroform. researchgate.netingentaconnect.com Alkaline conditions, often used in extraction and mobile phases for chromatography, can help to minimize epimerization and maintain the stability of both epimers. mdpi.commdpi.com

Implications of Compound Stability for Long-Term Storage and Analytical Data Integrity

The inherent instability and propensity for epimerization of α-ergocryptine have significant implications for its long-term storage and the integrity of analytical data. The interconversion between the R- and S-epimers can lead to inaccurate quantification if not properly controlled. nih.gov This is particularly critical in toxicological and pharmacological studies where the biological activity is often stereospecific.

For long-term storage, it is recommended to keep α-ergocryptine and its deuterated analogues in a solid form or dissolved in a non-polar, aprotic solvent like chloroform at low temperatures (-20°C or below). nih.govresearchgate.netingentaconnect.com When working with solutions of α-ergocryptine, especially in protic or aqueous solvents, it is crucial to be aware of the potential for epimerization and to measure the isomeric composition under the actual experimental conditions. nih.gov

The stability issues also highlight the importance of proper sample handling and preparation in analytical workflows. The use of alkaline conditions during extraction and analysis can help to preserve the original epimeric ratio. mdpi.com Furthermore, the use of stable isotope-labeled internal standards like α-ergocryptine-d3 is essential for accurate quantification by compensating for any analyte loss or matrix effects during sample processing and analysis. acs.org However, it is important to consider that even these standards can be subject to epimerization, and their stability should be monitored. Ensuring data integrity through careful control of storage conditions and analytical methods is paramount for reliable research on ergot alkaloids. rjptonline.org

Applications in Advanced Metabolomics and Integrated Omics Research

Strategic Integration of α-Ergocryptine-d3 in Targeted Metabolomics Workflows

Targeted metabolomics aims to accurately measure a predefined set of metabolites. In this context, α-Ergocryptine-d3 is indispensable for achieving reliable quantification of ergot alkaloids, a class of mycotoxins produced by fungi of the Claviceps genus.

The analysis of ergot alkaloids in matrices such as cereal-based foods, animal feed, and biological tissues is challenging due to low concentration levels and significant matrix effects. lcms.cznih.gov The use of α-Ergocryptine-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is a gold-standard approach to overcome these challenges. lcms.cz

By adding a known amount of α-Ergocryptine-d3 to a sample at the initial extraction stage, it experiences the same processing and analytical variations as the native analyte, including extraction losses, ionization suppression or enhancement in the mass spectrometer source, and injection volume variability. thermofisher.com Because the deuterated standard is chemically identical to the analyte but mass-shifted, it can be distinguished by the mass spectrometer. The ratio of the signal from the native analyte to the signal from the stable isotope-labeled standard is used for quantification. This ratiometric measurement corrects for analytical variability, leading to highly accurate and precise results. lcms.czthermofisher.com

Modern analytical methods, such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), can quantify a panel of twelve or more ergot alkaloids, including ergocornine, ergocristine (B1195469), ergotamine, and their corresponding '-inine' epimers, in a single run. nih.govtrilogylab.com The inclusion of α-Ergocryptine-d3 in these multi-analyte methods is crucial for ensuring that the reported concentrations are reliable, particularly when enforcing regulatory limits in food and feed. nih.gov

Table 1: Key Ergot Alkaloids Quantified Using Isotope Dilution Mass Spectrometry This interactive table lists major ergot alkaloids and their epimers often included in targeted quantitative panels where α-Ergocryptine-d3 would serve as an internal standard.

Analyte GroupR-Epimer (-ine)S-Epimer (-inine)
Ergotamine GroupErgotamineErgotaminine
Ergosine GroupErgosineErgosinine
Ergocristine GroupErgocristineErgocristinine
Ergocryptine Group α-Ergocryptine α-Ergocryptinine
β-Ergocryptineβ-Ergocryptinine
Ergocornine GroupErgocornineErgocorninine
Simple AmidesErgometrineErgometrinine

In untargeted metabolomics, the goal is to comprehensively profile all measurable small molecules in a sample to identify patterns or biomarkers. acs.orgmdpi.com While not used for direct quantification of a specific analyte, α-Ergocryptine-d3 can be incorporated as a spike-in standard for quality control (QC). acs.org When added to every sample in a large-scale study, it helps monitor and correct for analytical variance introduced during sample preparation and data acquisition. acs.orgnih.gov

Its consistent presence across all samples allows researchers to:

Monitor Instrument Performance: Track retention time stability, mass accuracy, and signal intensity throughout the analytical run. Any drift in these parameters can indicate a problem with the LC-MS system.

Assess Data Quality: The reproducibility of the α-Ergocryptine-d3 signal across QC samples provides a measure of the analytical precision of the entire dataset.

Aid in Data Normalization: In some cases, the signal of the spike-in standard can be used to normalize the data, reducing systematic variation and making metabolic profiles more comparable between samples.

The use of stable isotope-labeled standards like α-Ergocryptine-d3 enhances the reliability and inter-study comparability of untargeted metabolomics data, providing greater confidence in the biological discoveries made. nih.gov

Contribution to Functional Genomics and Chemo-Taxonomic Investigations

Beyond quantitative analysis, α-Ergocryptine-d3 and other labeled compounds are valuable tools for fundamental biological research into ergot alkaloid-producing fungi.

The biosynthesis of ergot alkaloids is a complex, multi-step process involving a cluster of genes often referred to as the eas (ergot alkaloid synthesis) cluster. mdpi.comnih.gov Historically, the pathway was pieced together through feeding studies using isotopically labeled precursors. rsc.orgrsc.org This principle is still applied in modern functional genomics to determine the specific role of individual genes and enzymes.

Researchers can use labeled precursors of α-Ergocryptine in fungal cultures where a specific eas gene has been knocked out or modified. nih.gov By tracing the metabolic fate of the label using LC-MS, scientists can identify which pathway intermediate accumulates or which final product fails to form, thereby confirming the function of that specific enzyme. For instance, the pathway involves the assembly of D-lysergic acid with a tripeptide moiety by non-ribosomal peptide synthetases (NRPSs). nih.gov Labeled amino acids or lysergic acid could be used to probe the substrate specificity and mechanism of these critical enzymes. This approach is essential for understanding how the vast diversity of ergot alkaloids is generated in different fungal species. mdpi.comnih.gov

Table 2: Selected Genes in the Ergot Alkaloid Synthesis (eas) Cluster This table outlines the function of key genes involved in the biosynthesis of the ergoline (B1233604) scaffold and its subsequent modification into complex ergopeptines like α-ergocryptine.

GeneEnzyme FunctionRole in Pathway
dmaWDimethylallyl-tryptophan synthaseCatalyzes the first committed step: prenylation of L-tryptophan.
easFN-methyltransferaseN-methylation of dimethylallyl-tryptophan.
easE, easCCatalase, DioxygenaseInvolved in the formation of the C and D rings of the ergoline scaffold.
easAOxidoreductaseCatalyzes a key branch point leading to different classes of alkaloids.
lpsA, lpsBNon-ribosomal peptide synthetases (NRPS)Assemble the tripeptide side chain and link it to D-lysergic acid to form ergopeptines.

Chemotaxonomy is the classification of organisms based on their chemical profiles. Fungi produce a diverse array of secondary metabolites, and the specific profile of these compounds can serve as a chemical fingerprint to differentiate between species or even strains within a species. nih.govresearchgate.net Ergot alkaloids are particularly useful for this purpose, as the profile of alkaloids produced is often unique to a specific fungal lineage. nih.govmdpi.com

The accurate and precise quantification of these alkaloid profiles is paramount for reliable chemotaxonomic classification. α-Ergocryptine-d3 enables the exact measurement of α-ergocryptine concentrations, contributing to a robust chemical fingerprint. For example, some strains of Claviceps purpurea may produce high levels of ergocristine and ergotamine, while others might predominantly synthesize ergocornine and α-ergocryptine. By establishing these quantitative differences with high confidence, researchers can:

Differentiate between fungal species that are morphologically similar.

Track the geographic origin or host preference of a particular fungal strain.

Identify novel species based on the production of unique secondary metabolites.

This analytical rigor, made possible by stable isotope-labeled internal standards, is essential for validating ergot alkaloids as reliable chemotaxonomic markers.

Future Directions and Evolving Research Frontiers

Pursuit of Harmonized Quantification Approaches for Co-eluting Ergot Alkaloid Isomers

The accurate quantification of ergot alkaloids is a significant analytical challenge, primarily due to the existence of numerous structurally similar isomers (epimers) that often co-elute during chromatographic analysis. restek.comnih.gov Ergot alkaloids, such as alpha-ergocryptine (B193577), exist in two isomeric forms at the C-8 position: the biologically active R-isomer (-ine form) and the less active S-isomer (-inine form). nih.govresearchgate.net These pairs, for example, ergocristine (B1195469) and ergocristinine, can be difficult to separate chromatographically, leading to potential inaccuracies in quantification if not properly resolved. restek.com The European Union has recommended monitoring six common R and S-epimers, underscoring the regulatory importance of specific quantification. nih.gov

The development of harmonized, or standardized, quantification methods is crucial for ensuring data comparability across different laboratories and supporting regulatory compliance. researchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the "gold standard" for ergot alkaloid quantification due to its high sensitivity and selectivity. nih.govnih.gov However, even with advanced instrumentation, matrix effects—the interference of co-extracted compounds from the sample matrix—can suppress or enhance the analyte signal, leading to erroneous results. nih.gov

The use of stable isotope-labeled internal standards, such as alpha-Ergocryptine-d3, is a cornerstone of achieving harmonized and accurate quantification. In stable isotope dilution assays (SIDA), a known amount of the deuterated analogue is added to the sample at the beginning of the analytical process. semanticscholar.org Because this compound is chemically identical to its non-deuterated counterpart, it co-elutes and experiences the same matrix effects and variations during sample preparation and ionization. nih.gov By measuring the ratio of the native analyte to the labeled standard, analysts can accurately calculate the concentration of the target ergot alkaloid, effectively compensating for analytical variability. This approach significantly improves the reliability and precision of analytical data. researchgate.net

Table 1: Challenges and Solutions in Ergot Alkaloid Quantification
ChallengeDescriptionProposed SolutionRole of this compound
Isomer Co-elutionStructurally similar epimers (e.g., ergocryptine and ergocryptinine) are difficult to separate chromatographically, leading to overlapping peaks. restek.comnih.govOptimization of chromatographic methods (e.g., specialized columns like Raptor Biphenyl, gradient elution) to achieve baseline separation. restek.comServes as a distinct mass channel reference, ensuring that even with partial co-elution, mass spectrometric detection can differentiate and aid in accurate quantification.
Matrix EffectsComponents of the sample matrix (e.g., cereals, feed) interfere with the ionization of the target analyte in the mass spectrometer, causing signal suppression or enhancement. nih.govUse of matrix-matched calibration standards or, more effectively, stable isotope-labeled internal standards. restek.comAs an ideal internal standard, it co-elutes and experiences identical matrix effects as the native alpha-ergocryptine, allowing for accurate correction of signal variability.
Method HarmonizationLack of standardized methods across laboratories leads to inconsistent and incomparable results for regulatory and monitoring purposes. researchgate.netDevelopment and validation of standardized protocols, such as the European standard method EN 17425, often incorporating LC-MS/MS. nih.govIncorporation into harmonized methods as a specified internal standard improves inter-laboratory precision and data reliability, supporting consistent regulatory enforcement.
Extraction EfficiencyVariable recovery of ergot alkaloids from complex food and feed matrices during the sample preparation step. nih.govresearchgate.netOptimization of extraction solvents (e.g., alkaline acetonitrile (B52724)/water mixtures) and clean-up procedures (e.g., QuEChERS). mdpi.comprotocols.ioAdded before extraction, it accurately tracks and corrects for losses during sample preparation and clean-up, providing a true measure of recovery.

Exploration of Novel Spectroscopic and Chromatographic Techniques for Deuterated Compound Analysis

The analysis of deuterated compounds like this compound is benefiting from innovations in analytical instrumentation that offer greater resolution, sensitivity, and structural insight. simsonpharma.com These evolving techniques are pushing the boundaries of what can be achieved in isotopic analysis.

In spectroscopy, Molecular Rotational Resonance (MRR) spectroscopy is an emerging technique that provides an unambiguous and complete description of a molecule's isotopic composition. acs.org Unlike mass spectrometry, which measures mass-to-charge ratio, MRR measures the rotational frequencies of a molecule in the gas phase. Each unique isotopomer (a molecule differing in isotopic substitution) has a distinct rotational spectrum, allowing for precise identification and quantification of the deuterated species without spectral overlap. acs.org This technique could be invaluable for verifying the isotopic purity and structural integrity of this compound standards. Another advanced mass spectrometry technique is Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), which provides detailed insights into protein structure and conformational dynamics and showcases the evolving capabilities of MS in handling deuterated molecules. mdpi.com

In the realm of chromatography, significant research is being conducted on the "chromatographic deuterium (B1214612) effect" (CDE), where deuterated compounds exhibit slightly different retention times than their non-deuterated counterparts. nih.govacs.org Typically, deuterated analytes elute slightly earlier in reversed-phase liquid chromatography. nih.gov While often minor, this effect is being explored in advanced chromatographic systems. For instance, studies using gas-liquid chromatography with various stationary phases have shown that the separation of isotopologues can be optimized. nih.gov Nonpolar stationary phases often result in an "inverse isotope effect," where the heavier deuterated compound elutes earlier, while polar phases can show a "normal isotope effect." nih.gov Understanding and harnessing these subtle effects can lead to improved separation methods for complex mixtures of isotopologues. Techniques utilizing different column chemistries, such as pentafluorophenyl (PFP) columns, are being investigated to modulate and control the CDE, thereby improving peak shape and resolution in LC-MS applications. acs.org

Table 2: Comparison of Novel Analytical Techniques for Deuterated Compounds
TechniquePrinciple of OperationApplication to this compound AnalysisKey Advantage
Molecular Rotational Resonance (MRR) SpectroscopyMeasures the unique rotational frequencies of molecules in the gas phase. Each isotopomer has a distinct spectrum. acs.orgCould be used to certify the isotopic purity and confirm the specific location of deuterium atoms in the standard.Provides complete and unambiguous structural and compositional information of isotopomers. acs.org
Advanced Gas Chromatography (GC)Separates compounds based on their volatility and interaction with a stationary phase. Different phases can influence the elution order of isotopologues. nih.govAlthough LC is more common for ergot alkaloids, advanced GC methods could be explored for specific research applications requiring high-resolution separation of volatile derivatives.Ability to manipulate the "isotope effect" based on the choice of stationary phase polarity. nih.gov
Advanced Liquid Chromatography (LC)Utilizes novel column chemistries (e.g., pentafluorophenyl) to control the chromatographic deuterium effect (CDE). acs.orgOptimizes the chromatographic behavior of this compound relative to its native form, improving peak symmetry and separation efficiency.Enhanced resolution and peak shape, leading to more reliable integration and quantification in LC-MS/MS analysis. acs.org
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)Measures the rate of deuterium uptake in molecules (primarily proteins) to probe structural dynamics. mdpi.comWhile a protein-centric technique, its principles demonstrate advanced MS capability for handling and analyzing deuterated species, which can inform method development for small molecules.Provides detailed information on molecular structure and dynamics. mdpi.com

Interdisciplinary Research Integrating Isotopic Tracers in Mycotoxin Research and Agricultural Science

The application of isotopic tracers like this compound extends beyond their role as simple internal standards for quantification. They are powerful tools for interdisciplinary research, bridging analytical chemistry with mycotoxin research and agricultural science. britannica.com An isotopic tracer is a labeled version of a compound that can be tracked through a biological or environmental system to study its fate and transport. britannica.comyoutube.com

In mycotoxin research, deuterated standards are essential for investigating the metabolism and detoxification of mycotoxins in humans and animals. simsonpharma.com By administering a deuterated mycotoxin and analyzing biological samples (e.g., blood, urine), researchers can trace the metabolic pathways, identify key metabolites, and understand the toxicokinetics of the compound. This information is critical for assessing the health risks associated with mycotoxin exposure. nih.gov

In agricultural science, isotopic tracers can be used to study the fate of mycotoxins in the food chain. For example, researchers can track the journey of an ergot alkaloid from a contaminated cereal crop, through food processing, and into a final product. mdpi.com This helps in understanding how different processing methods, such as milling or baking, affect mycotoxin levels. Furthermore, such tracers can be used in plant science to study the biosynthesis of mycotoxins by fungi or to investigate the uptake and translocation of these toxins within the host plant. This knowledge is vital for developing effective strategies to mitigate mycotoxin contamination in crops, thereby enhancing food safety and security. The integration of stable isotope dilution assays into agricultural monitoring programs provides a highly accurate method for quantifying mycotoxin levels in raw commodities, ensuring fair trade and protecting consumer health. semanticscholar.orgnih.gov

Table 3: Interdisciplinary Applications of Isotopic Tracers in Mycotoxin and Agricultural Research
Research AreaApplicationObjectiveExample with Ergot Alkaloids
Mycotoxin Metabolism & ToxicologyAdministering a deuterated mycotoxin to study its metabolic fate in animal models. simsonpharma.comTo identify metabolites, determine toxicokinetic parameters (absorption, distribution, metabolism, excretion), and assess health risks.Using this compound to trace its conversion to metabolites in livestock to understand potential toxicity and carry-over into animal products.
Food Processing & SafetySpiking raw agricultural commodities with a known amount of a deuterated mycotoxin before processing. mdpi.comTo accurately determine the effect of processing steps (e.g., heating, fermentation, cleaning) on mycotoxin concentration.Tracking the stability and potential degradation of this compound during the baking of rye bread to validate methods for assessing native ergot alkaloid reduction.
Agricultural ScienceApplying a labeled compound to soil or plants to study its environmental fate and uptake.To understand the persistence of mycotoxins in the environment and their potential to be absorbed by crops.Studying the potential uptake of ergot alkaloids from contaminated soil into subsequent crops using a deuterated tracer.
Plant-Fungus InteractionUsing labeled precursors to study the biosynthetic pathways of mycotoxins within the fungal pathogen.To elucidate the enzymatic steps and genetic regulation involved in mycotoxin production.Investigating the biosynthesis of the ergoline (B1233604) ring structure by feeding the Claviceps fungus with deuterated precursors.

Q & A

Q. How can researchers optimize interdisciplinary collaboration for this compound drug discovery?

  • Answer: Establish shared ontologies for terms like "bioavailability" or "target engagement" across chemistry, pharmacology, and computational biology teams. Use collaborative platforms (e.g., LabArchives, GitHub) for real-time data sharing. Conduct joint peer-review sessions to align methodological rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.